Orphine
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Overview
Description
Orphine, commonly known as mthis compound, is a potent opiate analgesic derived from the opium poppy (Papaver somniferum). It was first isolated in 1805 by the German pharmacist Friedrich Sertürner. Mthis compound is primarily used for pain relief, particularly in cases of severe acute and chronic pain. It works by acting directly on the central nervous system to reduce the sensation of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of morphine and its derivatives has been a significant area of research in organic chemistry. The first total synthesis was achieved by Marshall D. Gates, Jr. in 1952, which involved a 31-step process with a very low overall yield . Since then, various synthetic routes have been developed, including the Rice synthesis, which follows a biomimetic approach and is considered one of the most efficient methods . The synthesis typically involves key steps such as the Diels-Alder reaction and the Grewe cyclization .
Industrial Production Methods
Industrial production of mthis compound primarily involves the extraction from opium poppies. The latex from the poppy pods is collected and processed to isolate mthis compound, which is then purified and converted into various salts, such as mthis compound sulfate and mthis compound hydrochloride, for medical use .
Chemical Reactions Analysis
Types of Reactions
Morphine undergoes various chemical reactions, including:
Oxidation: Mthis compound can be oxidized to form mthis compound-N-oxide.
Reduction: Reduction of mthis compound can yield dihydromthis compound.
Substitution: Substitution reactions can produce derivatives like codeine and thebaine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Methyl iodide can be used for methylation to produce codeine.
Major Products
Codeine: Produced by methylation of mthis compound.
Thebaine: Another derivative obtained through specific substitution reactions.
Scientific Research Applications
Morphine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying opiate synthesis and reactions.
Biology: Studied for its effects on the nervous system and its role in pain management.
Medicine: Widely used as an analgesic for severe pain, including post-operative and cancer pain.
Industry: Used in the production of various pharmaceutical products.
Mechanism of Action
Morphine exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary targets are the mu-opioid receptors, which are responsible for the analgesic effects. Binding to these receptors inhibits the release of neurotransmitters, reducing the perception of pain . Mthis compound also affects other pathways, including the inhibition of adenylate cyclase activity and activation of potassium channels .
Comparison with Similar Compounds
Similar Compounds
Codeine: A less potent analgesic derived from morphine.
Thebaine: Another opiate alkaloid with stimulant properties.
Oxycodone: A semi-synthetic opioid derived from thebaine.
Hydromorphone: A hydrogenated ketone of mthis compound with higher potency.
Uniqueness
Mthis compound is unique due to its high efficacy as an analgesic and its natural occurrence in opium poppies. Unlike synthetic opioids, mthis compound has a well-documented history of use and a relatively straightforward extraction process from natural sources .
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[1-(1-phenylethyl)piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H23N3O/c1-15(16-7-3-2-4-8-16)22-13-11-17(12-14-22)23-19-10-6-5-9-18(19)21-20(23)24/h2-10,15,17H,11-14H2,1H3,(H,21,24) |
InChI Key |
XUDUTRMKKYUAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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